Di-tert-butoxy(diisocyanato)silane
Description
Di-tert-butoxy(diisocyanato)silane is an organosilicon compound with the molecular formula $ \text{(t-BuO)}2\text{Si(NCO)}2 $. It features two tert-butoxy groups (–Ot-Bu) and two isocyanate (–NCO) groups bonded to a central silicon atom. The isocyanate groups are highly reactive, enabling covalent bonding with hydroxyl- or amine-containing substrates, making this compound valuable in polymer crosslinking, surface modification, and hybrid organic-inorganic material synthesis .
Properties
CAS No. |
184872-98-8 |
|---|---|
Molecular Formula |
C10H18N2O4Si |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
diisocyanato-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H18N2O4Si/c1-9(2,3)15-17(11-7-13,12-8-14)16-10(4,5)6/h1-6H3 |
InChI Key |
DAEGPDNWBMLHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](N=C=O)(N=C=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Di-tert-butoxy(diisocyanato)silane can be synthesized through several methods. One common synthetic route involves the reaction of tetraacetoxysilane with tert-butanol. This reaction is typically carried out at temperatures up to 60°C, resulting in the formation of di-tert-butoxydiacetoxysilane . Another method involves the reaction of di-tert-butoxydichlorosilane with acetic acid in the presence of acid acceptors and solvents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Di-tert-butoxy(diisocyanato)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced silicon compounds.
Substitution: The isocyanate groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products
Scientific Research Applications
Di-tert-butoxy(diisocyanato)silane has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in various biological applications, including the modification of biomolecules.
Industry: It is used as an adhesion promoter in the production of sealants and other industrial products
Mechanism of Action
The mechanism of action of di-tert-butoxy(diisocyanato)silane involves its reactivity with various molecular targets. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The tert-butoxy groups can undergo hydrolysis, releasing tert-butanol and forming silanol groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Reactivity
| Compound | Functional Groups | Key Applications | Reactivity Profile |
|---|---|---|---|
| Di-tert-butoxy(diisocyanato)silane | 2 × –Ot-Bu, 2 × –NCO | Polymer crosslinking, hybrid materials | High reactivity of –NCO; steric hindrance from –Ot-Bu |
| KH560 (Epoxy silane) | Epoxy, methoxy | Composite interfacial bonding | Epoxy ring-opening reactions |
| Hexamethylene diisocyanate (HDI) | 2 × –NCO (aliphatic) | Polyurethane production | Fast polymerization with polyols |
| Vinyl silane | Vinyl, alkoxy | Fabric antibacterial finishing | Radical polymerization |
Key Observations:
- Steric Effects: The tert-butoxy groups in this compound likely reduce hydrolysis rates compared to smaller alkoxy groups (e.g., methoxy in KH560), enhancing stability in humid environments .
- Reactivity: The –NCO groups exhibit high reactivity toward nucleophiles (e.g., –OH, –NH₂), similar to HDI. However, the silicon backbone may enable unique interactions with inorganic matrices (e.g., silica, cement) compared to purely organic diisocyanates .
Performance in Composite Materials
Silane coupling agents like KH560 (epoxy-functional) improve mechanical properties in composites by enhancing fiber-matrix adhesion. For example, 4 wt% KH560 increased the tensile strength of waste corrugated paper fiber/PLA composites by 20–30% .
Thermal Stability:
- Silane-modified composites show increased decomposition temperatures (e.g., +10–15°C for KH560/PLA) . The tert-butoxy groups may further enhance thermal resistance due to their electron-donating and bulky nature.
Comparison with Diisocyanates in Polymer Chemistry
HDI is a benchmark aliphatic diisocyanate used in polyurethanes. Key differences include:
- Backbone Flexibility: HDI’s linear hexane chain provides flexibility, whereas the silane’s rigid silicon-oxygen backbone may restrict chain mobility, affecting mechanical properties in polymers.
- Crosslinking Density: The dual functionality of this compound (–NCO and –Ot-Bu) allows simultaneous bonding with organic polymers and inorganic substrates, enabling hybrid network formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
